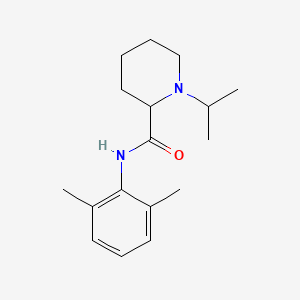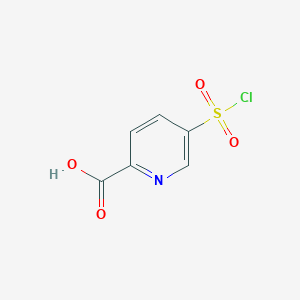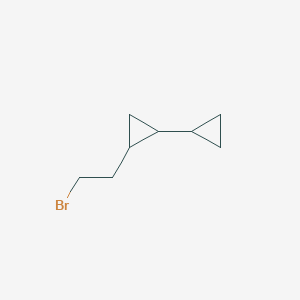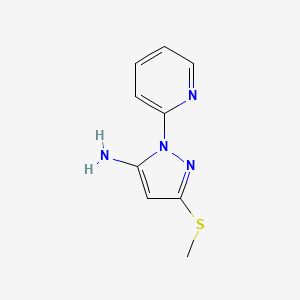![molecular formula C10H15NO3 B12315292 2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopentene ring attached to an acetamido group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of Cyclopent-2-en-1-yl Acetate: This can be achieved through the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst.
Amidation Reaction: The cyclopent-2-en-1-yl acetate is then reacted with an amine to form the corresponding amide.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of high-efficiency catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopent-2-en-1-one derivatives.
Reduction: Formation of cyclopent-2-en-1-yl alcohols or amines.
Substitution: Formation of various substituted cyclopent-2-en-1-yl derivatives.
Applications De Recherche Scientifique
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-2-en-1-yl Acetate: Shares the cyclopentene ring structure but lacks the acetamido and propanoic acid groups.
Cyclopent-2-en-1-yl Amine: Contains the cyclopentene ring and amine group but does not have the acetamido and propanoic acid moieties.
Propanoic Acid Derivatives: Compounds with similar propanoic acid structures but different substituents.
Uniqueness
(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-[(2-cyclopent-2-en-1-ylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H15NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
KWNQGPIFEWRORG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)CC1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)


![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)




![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
